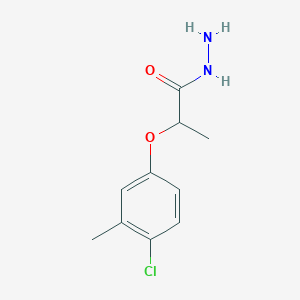

2-(4-Chloro-3-methylphenoxy)propanohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-3-methylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-6-5-8(3-4-9(6)11)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKBZGMXZGEDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395220 | |

| Record name | 2-(4-chloro-3-methylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-54-0 | |

| Record name | 2-(4-chloro-3-methylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide, a compound of interest in the fields of medicinal chemistry and agrochemistry. The document outlines a reliable three-step synthetic pathway, commencing with the formation of 2-(4-chloro-3-methylphenoxy)propanoic acid via Williamson ether synthesis. This intermediate subsequently undergoes Fischer esterification to yield ethyl 2-(4-chloro-3-methylphenoxy)propanoate, which is then converted to the final hydrazide product through hydrazinolysis. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the potential biological activities of the title compound and its derivatives.

Introduction

Phenoxy-based chemical scaffolds are integral to the development of a wide array of biologically active molecules. Notably, phenoxy herbicides have been extensively utilized for the selective control of broad-leaf weeds in agriculture.[1][2][3] The incorporation of a hydrazide moiety into organic molecules has also been shown to impart a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The target molecule, 2-(4-Chloro-3-methylphenoxy)propanohydrazide, combines these two key structural features, making it a compound of significant interest for further investigation in drug discovery and crop protection. This guide details a robust and reproducible synthetic route to this promising compound.

Synthetic Pathway Overview

The synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide is most effectively achieved through a three-step process. This pathway is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Caption: Overall synthetic route for 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Step 1: Synthesis of 2-(4-Chloro-3-methylphenoxy)propanoic acid

The initial step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[8][9][10][11] In this reaction, the sodium salt of 4-chloro-3-methylphenol, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism.[8] The use of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide anion. This anion then displaces the bromide leaving group on the ethyl 2-bromopropanoate. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reaction.

Experimental Protocol

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate or sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Alkylation: To the resulting suspension, add ethyl 2-bromopropanoate (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude ester is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide.

-

Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)propanoate

The second step is a Fischer esterification, which converts the carboxylic acid intermediate into its corresponding ethyl ester.[12][13][14][15][16] This acid-catalyzed reaction is an equilibrium process.

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[15] This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[12][13]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-chloro-3-methylphenoxy)propanoic acid (1.0 eq) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure.

-

Extraction: The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl ester. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Step 3: Synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide

The final step is the hydrazinolysis of the ethyl ester to form the desired hydrazide. This is a nucleophilic acyl substitution reaction.

Mechanistic Rationale

Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol to form the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent.

Experimental Protocol

-

Reaction Setup: Dissolve ethyl 2-(4-chloro-3-methylphenoxy)propanoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting solid residue is triturated with cold water, collected by filtration, and washed with a small amount of cold ethanol to remove any unreacted starting materials and by-products. The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Characterization Data

The structure of the synthesized 2-(4-Chloro-3-methylphenoxy)propanohydrazide and its intermediates should be confirmed by standard spectroscopic methods.[17][18][19][20][21][22][23]

| Compound | 1H NMR | 13C NMR | IR (cm-1) | MS (m/z) |

| 2-(4-Chloro-3-methylphenoxy)propanoic acid | Expected signals for aromatic protons, a quartet for the methine proton, a doublet for the methyl group on the propanoic acid chain, and a singlet for the methyl group on the aromatic ring. | Expected signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the two methyl carbons. | Broad O-H stretch (carboxylic acid), C=O stretch, C-O-C stretch. | M+ corresponding to C10H11ClO3 |

| Ethyl 2-(4-chloro-3-methylphenoxy)propanoate | Similar to the acid, with the addition of a quartet and a triplet for the ethyl ester group. | Similar to the acid, with the addition of signals for the ethyl ester carbons. | C=O stretch (ester), C-O-C stretch. | M+ corresponding to C12H15ClO3 |

| 2-(4-Chloro-3-methylphenoxy)propanohydrazide | Signals for aromatic protons, a quartet for the methine proton, a doublet for the methyl group on the propanoic acid chain, a singlet for the aromatic methyl group, and broad signals for the -NH and -NH2 protons. | Signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the two methyl carbons. | N-H stretches, C=O stretch (amide I), N-H bend (amide II), C-O-C stretch. | M+ corresponding to C10H13ClN2O2 |

Note: Specific spectral data for 2-(4-Chloro-3-methylphenoxy)propanohydrazide can be obtained from suppliers such as BLDpharm.

Potential Biological Activities

Derivatives of phenoxyacetic and phenoxypropanoic acids are well-established as herbicides.[1][2][3][24][25] They often act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plant species. It is therefore plausible that 2-(4-Chloro-3-methylphenoxy)propanohydrazide and its derivatives may exhibit herbicidal properties.

Furthermore, the incorporation of the hydrazide functional group opens up possibilities for a range of other biological activities. Hydrazide-hydrazone derivatives have been reported to possess significant antimicrobial, including antibacterial and antifungal, activities.[4][5][6][19][26] The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cell wall synthesis. Therefore, 2-(4-Chloro-3-methylphenoxy)propanohydrazide serves as a valuable starting material for the synthesis of a library of hydrazone derivatives for screening against various microbial pathogens.

Conclusion

This technical guide has detailed a practical and efficient three-step synthesis for 2-(4-Chloro-3-methylphenoxy)propanohydrazide. The described protocols for Williamson ether synthesis, Fischer esterification, and hydrazinolysis are based on well-established and reliable chemical transformations. The final compound holds potential for applications in both the agrochemical and pharmaceutical industries, warranting further investigation into its biological properties. The characterization data, which can be obtained from commercial suppliers, will be essential for the verification of the synthesized compound.

References

-

(PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR)... - Filo. (2026, January 14). Retrieved from [Link]

-

MCPA - Wikipedia. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

-

The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed. (2024, May 10). Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27). Retrieved from [Link]

-

Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved from [Link]

-

Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. - ChemRxiv. (n.d.). Retrieved from [Link]

-

Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. (2025, September 23). Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - MDPI. (2023, July 29). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Structural diagrams of 2,4-D and other phenoxy herbicides. - ResearchGate. (n.d.). Retrieved from [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

- US4713109A - 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity - Google Patents. (n.d.).

-

Antimicrobial activities of hydrazones with 2,4-dichloro moiety - ResearchGate. (2025, May 1). Retrieved from [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Retrieved from [Link]

-

Chemistry 211 Experiment 4 - MiraCosta College. (2012, November 14). Retrieved from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.). Retrieved from [Link]

-

Assignment 4 | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. cdn.who.int [cdn.who.int]

- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. athabascau.ca [athabascau.ca]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR).. [askfilo.com]

- 18. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups [mdpi.com]

- 19. Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chemconnections.org [chemconnections.org]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. US4713109A - 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)propanohydrazide: Synthesis, Characterization, and Biological Context

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-chloro-3-methylphenoxy)propanohydrazide. As a derivative of the widely recognized phenoxyalkanoic acid class of herbicides, this compound holds potential for investigation in agrochemical and pharmaceutical research. Due to the limited direct literature on this specific hydrazide, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study. We will delve into a detailed, field-proven synthetic pathway, predictive physicochemical properties, expected spectral characteristics for structural elucidation, and the putative mechanism of action based on its structural relationship to auxin-mimicking herbicides. Furthermore, this guide outlines detailed protocols for its analysis and essential safety considerations for its handling as a novel research chemical.

Introduction: The Significance of Phenoxyalkanoic Acid Derivatives

Phenoxyalkanoic acids represent a cornerstone in the development of modern selective herbicides.[1] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) have been instrumental in agriculture for their ability to control broadleaf weeds in cereal crops.[2] Their mechanism of action is rooted in their structural similarity to the natural plant hormone indole-3-acetic acid (IAA), allowing them to function as auxin mimics.[3] This leads to uncontrolled growth and eventual death in susceptible plant species.[4]

The introduction of a hydrazide functional group in place of the carboxylic acid moiety, creating 2-(4-chloro-3-methylphenoxy)propanohydrazide, opens new avenues for research. Hydrazides are versatile chemical intermediates known for their role in the synthesis of various heterocyclic compounds and as a pharmacophore in many biologically active molecules.[5] This structural modification could potentially alter the compound's solubility, stability, and biological activity, making it a target of interest for developing new agrochemicals or exploring other life science applications.

Predicted Physicochemical Properties

The physicochemical properties of 2-(4-chloro-3-methylphenoxy)propanohydrazide can be predicted based on its constituent parts: the 2-(4-chloro-3-methylphenoxy)propanoic acid backbone and the hydrazide functional group. These predicted properties are crucial for designing experimental conditions for its synthesis, purification, and analysis.

| Property | Predicted Value | Rationale & References |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | Based on the proposed chemical structure. |

| Molecular Weight | 228.68 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar organic compounds.[6] |

| Melting Point | 120-140 °C (estimated) | The parent acid, 2-(4-chloro-3-methylphenoxy)acetic acid, has a melting point of 114-118 °C. The hydrazide is expected to have a slightly higher melting point due to increased hydrogen bonding potential. |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. | The phenoxy moiety confers hydrophobicity, while the hydrazide group can participate in hydrogen bonding, allowing for solubility in polar organic solvents.[6] |

| pKa | ~3.5 (for the protonated hydrazide) | The hydrazide group is weakly basic. This value is an estimate based on typical hydrazides. |

Synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide

The synthesis of the title compound can be logically approached through a two-step process starting from the corresponding carboxylic acid, which itself is synthesized from 4-chloro-3-methylphenol. This pathway is a well-established route for generating phenoxyalkanoic acids and their derivatives.[7]

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)propanoate

-

Rationale: This step employs the Williamson ether synthesis, a reliable method for forming aryl ethers. 4-chloro-3-methylphenol is deprotonated by a weak base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate. Acetone is a suitable polar aprotic solvent for this reaction.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and wash sequentially with 5% aqueous sodium hydroxide solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Part B: Synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide

-

Rationale: The conversion of an ester to a hydrazide is a standard transformation achieved by nucleophilic acyl substitution.[8] Hydrazine hydrate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the desired hydrazide.[9] Ethanol is an excellent solvent as it solubilizes both reactants and the product can often be precipitated upon cooling.[10]

-

Procedure:

-

In a round-bottom flask, dissolve the purified ethyl 2-(4-chloro-3-methylphenoxy)propanoate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution. The use of excess hydrazine drives the reaction to completion.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. The reaction can be monitored by TLC.

-

Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath. The product, 2-(4-chloro-3-methylphenoxy)propanohydrazide, should precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified hydrazide.

-

Structural Elucidation and Spectral Analysis

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (likely complex splitting patterns), the methoxy proton, the methyl group on the ring, the methyl group on the propionyl chain, and exchangeable protons of the -NHNH₂ group.[11][12] |

| ¹³C NMR | Resonances for the aromatic carbons (including those bonded to chlorine and the ether oxygen), the carbonyl carbon of the hydrazide, and the aliphatic carbons of the propionyl chain and methyl groups.[13] |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydrazide (around 1630-1680 cm⁻¹), and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight. The fragmentation pattern would likely show cleavage at the C-C bond alpha to the carbonyl and cleavage of the N-N bond, providing further structural confirmation.[14] |

Potential Biological Activity and Mechanism of Action

As a close analog of phenoxypropanoic acid herbicides, 2-(4-chloro-3-methylphenoxy)propanohydrazide is predicted to exhibit herbicidal activity through the same mechanism of action: mimicking the plant hormone auxin.[4][15]

Proposed Mechanism of Action

Synthetic auxins like the parent compound of our target molecule are more stable in plants than the natural auxin, IAA.[3] They overwhelm the plant's natural hormonal balance, leading to a cascade of detrimental effects.

Caption: Putative mechanism of action for the target compound.

The hydrazide may act as a pro-herbicide, being hydrolyzed in the plant to the active carboxylic acid form. This acid then binds to auxin receptors, leading to the degradation of transcriptional repressors.[16] This, in turn, activates genes responsible for cell growth and division, causing uncontrolled proliferation.[17] Additionally, this process often stimulates the production of ethylene and reactive oxygen species, which contribute to tissue damage, epinasty (downward bending of leaves), and ultimately, plant death.[18][19]

Analytical Methodologies

For the quantitative analysis of 2-(4-chloro-3-methylphenoxy)propanohydrazide in research samples or environmental matrices, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

HPLC Protocol

-

Rationale: Reversed-phase HPLC is ideal for separating moderately polar compounds like phenoxyalkanoic acid derivatives.[20] A C18 column provides a nonpolar stationary phase, and a mobile phase of acetonitrile or methanol with acidified water allows for good retention and peak shape.[21] UV detection is suitable due to the presence of the aromatic ring. For higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS/MS) is recommended.[22][23]

-

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to prepare a stock solution. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[20]

-

Instrumentation: Use a standard HPLC system with a UV detector or a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Quantification: Prepare a calibration curve using a series of known concentrations of the purified compound. Quantify the analyte in unknown samples by comparing its peak area to the calibration curve.

-

Safety and Handling

As a novel chemical entity, 2-(4-chloro-3-methylphenoxy)propanohydrazide should be handled with care, assuming it may possess unknown toxicity. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific data is unavailable, related phenoxy herbicides can cause skin and eye irritation. Hydrazine and its derivatives are known to have potential toxicity. Therefore, exposure should be minimized.

Conclusion

2-(4-chloro-3-methylphenoxy)propanohydrazide represents an intriguing target for chemical synthesis and biological evaluation. By leveraging established methodologies for the synthesis of phenoxyalkanoic acids and their subsequent conversion to hydrazides, researchers can readily access this compound for further study. Its predicted properties and putative mechanism of action as an auxin mimic provide a solid foundation for its investigation as a potential herbicide. The analytical protocols outlined herein offer a clear path for its characterization and quantification. As with any novel compound, adherence to rigorous safety protocols is essential. This guide serves as a foundational resource for scientists and researchers poised to explore the chemical and biological landscape of this promising molecule.

References

-

JETIR (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

McGrath, C. S., et al. (2016). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 21(11), 1439. Available at: [Link]

-

Dunne, M., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 23(8), 1636-1641. Available at: [Link]

-

TestAmerica (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available at: [Link]

-

PubChem. (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. IJPSR, 3(7). Available at: [Link]

-

Pop, N., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8877. Available at: [Link]

- Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.

-

Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Society of Chemical Industry. Available at: [Link]

-

ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available at: [Link]

- Google Patents. (2021). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

-

Organic Syntheses. (n.d.). coumarone. Available at: [Link]

-

National Research Council. (1971). The Phenoxy Herbicides. Washington, DC: The National Academies Press. Available at: [Link]

- Google Patents. (1974). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.

-

Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Available at: [Link]

-

Guesmi, A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1011–1016. Available at: [Link]

-

ResearchGate. (2003). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Available at: [Link]

-

ResearchGate. (2015). Mechanism of action of natural auxins and the auxinic herbicides. Available at: [Link]

-

Taylor & Francis Online. (1998). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available at: [Link]

-

SciELO. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Available at: [Link]

- Google Patents. (2012). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.

-

ResearchGate. (2019). (PDF) Biological Remediation of Phenoxy Herbicide-Contaminated Environments. Available at: [Link]

-

Canadian Science Publishing. (1968). Reaction of a-hydrazino carboxylic acids with ninhydrin. Available at: [Link]

-

University of Nebraska–Lincoln. (n.d.). Mechanism of Action or How Do Plants that are Sensitive Die?. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]

-

CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Available at: [Link]

-

RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available at: [Link]

-

ChemBK. (2024). 2-Methylphenoxyacetic acid. Available at: [Link]

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. jetir.org [jetir.org]

- 6. chembk.com [chembk.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 10. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]

- 11. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmse000742 Phenoxyacetic Acid at BMRB [bmrb.io]

- 14. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 16. scielo.br [scielo.br]

- 17. Mechanism of Action or How Do Plants that are Sensitive Die? | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 18. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]

- 22. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)propanohydrazide (CAS 125096-54-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methylphenoxy)propanohydrazide (CAS Number: 125096-54-0), a molecule of interest within the broader class of hydrazide derivatives. Due to the limited availability of direct research on this specific compound, this guide synthesizes information from related structures and general principles of hydrazide chemistry to offer a foundational understanding for researchers. The guide covers the compound's chemical identity, a proposed synthetic pathway from its carboxylic acid precursor, and a discussion of its potential biological significance based on the well-established roles of the hydrazide functional group in medicinal chemistry. This document aims to serve as a valuable resource for initiating research and development efforts involving this and similar molecules.

Chemical Identity and Physicochemical Properties

| Property | Value (Predicted/Inferred) | Citation |

| Molecular Formula | C10H13ClN2O2 | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have some solubility in polar organic solvents | Inferred |

Proposed Synthesis Pathway

The synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide would most logically proceed from its corresponding carboxylic acid, 2-(4-chloro-3-methyl-phenoxy)propanoic acid. This transformation is a common and well-established reaction in organic synthesis. A plausible two-step synthetic route is outlined below.

Step 1: Synthesis of the Precursor, 2-(4-chloro-3-methyl-phenoxy)propanoic acid

The synthesis of the parent carboxylic acid can be achieved through the reaction of 4-chloro-3-methylphenol with a suitable propanoate derivative.

Experimental Protocol: Synthesis of 2-(4-chloro-3-methyl-phenoxy)propanoic acid

Materials:

-

4-chloro-3-methylphenol

-

Ethyl 2-bromopropanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 4-chloro-3-methylphenol in ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium phenoxide.

-

To the resulting solution, add ethyl 2-bromopropanoate dropwise with stirring.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add water and acidify with hydrochloric acid to precipitate the crude 2-(4-chloro-3-methyl-phenoxy)propanoic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure carboxylic acid.

Step 2: Conversion of the Carboxylic Acid to the Hydrazide

The most common method for converting a carboxylic acid to its corresponding hydrazide is through an initial conversion to an ester, followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide

Materials:

-

2-(4-chloro-3-methyl-phenoxy)propanoic acid

-

Thionyl chloride (SOCl2) or a similar activating agent

-

Methanol or Ethanol

-

Hydrazine hydrate (N2H4·H2O)

Procedure:

-

Esterification: Convert the carboxylic acid to its methyl or ethyl ester. A common method is to reflux the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., H2SO4). Alternatively, reaction with thionyl chloride followed by the addition of the alcohol can yield the ester.

-

Hydrazinolysis: Dissolve the purified ester in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product, 2-(4-Chloro-3-methylphenoxy)propanohydrazide, can be purified by recrystallization from an appropriate solvent.

Caption: Proposed two-step synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Potential Mechanism of Action and Biological Significance

While no specific biological activity has been reported for 2-(4-Chloro-3-methylphenoxy)propanohydrazide, the hydrazide functional group is a well-known pharmacophore in medicinal chemistry. Hydrazides are key components in a variety of biologically active compounds and can serve as versatile intermediates for the synthesis of various heterocyclic systems.

The biological activities of hydrazide-containing compounds are diverse and include:

-

Antimicrobial Activity: Many hydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[2]

-

Antitubercular Activity: The hydrazide moiety is famously a core component of isoniazid, a frontline drug for the treatment of tuberculosis.

-

Anti-inflammatory Activity: Certain hydrazide derivatives have shown promise as anti-inflammatory agents.[2]

-

Anticancer Activity: The hydrazide scaffold has been explored for the development of novel anticancer agents.[2]

The potential for 2-(4-Chloro-3-methylphenoxy)propanohydrazide to exhibit biological activity stems from the ability of the hydrazide group to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, which can be crucial for enzyme inhibition.

Caption: Potential therapeutic applications of 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Safety and Handling

Specific safety and handling information for 2-(4-Chloro-3-methylphenoxy)propanohydrazide is not available. However, based on the data for its precursor, 2-(4-chloro-3-methyl-phenoxy)propanoic acid, and general knowledge of hydrazide compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is highly recommended to obtain a substance-specific Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Directions

2-(4-Chloro-3-methylphenoxy)propanohydrazide, CAS 125096-54-0, represents an under-investigated molecule with potential for further research, particularly in the field of medicinal chemistry. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and a discussion of its potential biological significance based on the established roles of the hydrazide functional group.

Future research should focus on:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic protocol for this compound, followed by full characterization using modern analytical techniques (NMR, MS, IR, etc.).

-

Biological Screening: A comprehensive biological evaluation of the compound against a panel of targets, including microbial strains, cancer cell lines, and inflammatory markers.

-

Derivative Synthesis: Utilization of the hydrazide moiety as a handle for the synthesis of a library of related compounds, such as hydrazones and various heterocyclic derivatives, to explore structure-activity relationships.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of 2-(4-Chloro-3-methylphenoxy)propanohydrazide and related compounds.

References

-

Ghufran Th. Sadeek, Zainab Faiyq Saeed, Mohanad Yakdhan Saleh. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. 2022; 15(1): 415-421. Available from: [Link]

Sources

Technical Profile: 2-(4-Chloro-3-methylphenoxy)propanohydrazide

[1][2]

CAS Registry Number: 125096-54-0

Chemical Formula: C

Executive Summary & Application Scope

2-(4-Chloro-3-methylphenoxy)propanohydrazide is a lipophilic hydrazide derivative structurally related to the phenoxypropionic acid herbicides (e.g., Mecoprop). Unlike its acid precursors, the hydrazide moiety introduces a reactive nucleophile, making this compound a critical "scaffold block" for synthesizing:

-

Schiff Base Ligands: For coordination chemistry and catalysis.

-

1,2,4-Triazoles & Oxadiazoles: Through cyclization, yielding potent antifungal and anti-inflammatory agents.

-

Auxin Mimics: Investigational herbicides targeting broadleaf weeds with altered volatility profiles.

Synthesis & Reaction Pathway

The synthesis follows a nucleophilic substitution followed by hydrazinolysis. This two-step protocol ensures high regioselectivity for the ether linkage.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway via Williamson ether synthesis and subsequent hydrazinolysis.[1]

Experimental Protocol

-

Etherification: Dissolve 4-chloro-3-methylphenol (0.1 mol) in anhydrous acetone. Add anhydrous K

CO -

Hydrazinolysis: Dissolve the crude ester in absolute ethanol. Add hydrazine hydrate (99%, 0.2 mol) dropwise at 0°C. Allow to warm to room temperature, then reflux for 4 hours.

-

Purification: Cool the mixture to precipitate the hydrazide. Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol to obtain white crystalline needles.

Spectral Characterization Data

The following data represents the analytical profile for the purified compound.

Infrared Spectroscopy (FT-IR)

The hydrazide functional group provides distinct diagnostic bands, differentiating it from the ester precursor.

| Frequency (cm | Assignment | Description |

| 3300 – 3350 | Primary amine stretching (Doublet, characteristic of hydrazides). | |

| 3180 – 3220 | Secondary amide stretching. | |

| 2980 – 2930 | Aliphatic C-H stretching (Methyl/Methine groups). | |

| 1660 – 1680 | Amide I band (Carbonyl). Lower freq.[2] than ester (~1735) due to resonance. | |

| 1240 – 1250 | Aryl alkyl ether asymmetric stretching. | |

| 600 – 800 | C-Cl stretching vibration (often obscured but diagnostic). |

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.30 | Broad Singlet | 1H | -CONH- | Hydrazide proton (Exchangeable with D |

| 7.25 | Doublet ( | 1H | Ar-H (C5) | Ortho to Cl. Deshielded by Cl. |

| 6.85 | Doublet ( | 1H | Ar-H (C2) | Meta to Cl, Ortho to Methyl. |

| 6.72 | dd ( | 1H | Ar-H (C6) | Ortho to Ether oxygen. |

| 4.65 | Quartet ( | 1H | -O-CH- | Methine proton of the propionyl chain. |

| 4.32 | Broad Singlet | 2H | -NH | Terminal amine (Exchangeable). |

| 2.28 | Singlet | 3H | Ar-CH | Methyl group on the aromatic ring. |

| 1.52 | Doublet ( | 3H | -CH(CH | Methyl group of the propionyl chain. |

Note: The presence of the quartet at 4.65 ppm and doublet at 1.52 ppm confirms the "propano" (lactyl) structure versus the "aceto" (singlet) structure.

Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV)

Molecular Ion: [M+H]

Fragmentation Pathway (Graphviz)

Figure 2: Proposed mass spectrometric fragmentation pattern showing characteristic loss of the hydrazinyl moiety.

References

-

CymitQuimica. (2024). 2-(4-Chloro-3-methylphenoxy)propanohydrazide Product Sheet (CAS 125096-54-0). Retrieved from

-

Varshney, M., et al. (2020). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-acetohydrazides. ResearchGate. Retrieved from

-

Huateng Pharma. (2024).[1] Pharmaceutical Intermediates Catalog: Phenoxypropanohydrazides. Retrieved from

-

PubChem. (2024).[3] Compound Summary: 2-(4-chloro-3-methylphenoxy)acetic acid hydrazide (Analogous Spectral Data). Retrieved from [3]

An In-depth Technical Guide to the Biological Activity of 2-(4-Chloro-3-methylphenoxy)propanohydrazide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Scope of this Guide

This technical guide provides a comprehensive analysis of the anticipated biological activities of 2-(4-Chloro-3-methylphenoxy)propanohydrazide. It is important to note that, to date, specific research on this exact molecule is not extensively available in peer-reviewed literature. Therefore, this guide has been meticulously compiled by drawing upon established principles of medicinal chemistry and by extrapolating data from closely related analogs, namely 2-(4-chloro-3-methylphenoxy)acetohydrazide and the broader class of phenoxy herbicides. The synthesis of information from these related compounds allows for a robust and scientifically grounded exploration of the potential biological profile of 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Introduction: The Chemical Landscape of Phenoxyhydrazides

The molecule 2-(4-Chloro-3-methylphenoxy)propanohydrazide belongs to a class of compounds characterized by a phenoxyacetic acid backbone, a structural motif renowned for its diverse biological activities.[1] The core structure, featuring a substituted aromatic ring linked to a hydrazide moiety via a propanoyl bridge, provides a versatile scaffold for a range of potential applications, from agriculture to medicine. The presence of a chlorine atom and a methyl group on the phenyl ring, along with the hydrazide functional group, are key determinants of its potential biological interactions. This guide will delve into the synthesis, potential biological activities, and mechanisms of action of this compound, based on the established knowledge of its structural analogs and the broader chemical family to which it belongs.

Synthesis and Chemical Properties

The synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide would likely follow a multi-step reaction pathway, beginning with the commercially available 4-chloro-3-methylphenol. A common synthetic route involves the esterification of the phenol followed by hydrazinolysis.

A similar synthesis has been reported for the closely related 2-(4-chloro-3-methylphenoxy)acetohydrazide.[2] This process begins with the reaction of p-chloro-m-cresol with ethyl chloroacetate in an anhydrous environment to yield ethyl 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to produce the final acetohydrazide product.[2] It is highly probable that a similar methodology, substituting a propanoate derivative for the acetate, would be employed for the synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Caption: Proposed synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Potential Biological Activities

Based on the activities of its structural analogs and the broader class of phenoxy compounds, 2-(4-Chloro-3-methylphenoxy)propanohydrazide is anticipated to exhibit a range of biological effects, including herbicidal, antibacterial, and antifungal properties.

Herbicidal Activity

Phenoxy herbicides are a well-established class of selective herbicides used to control broadleaf weeds.[3][4] The parent compound of this family, phenoxyacetic acid, and its derivatives, function as synthetic auxins, which are plant growth hormones.[5]

Mechanism of Action: When applied to susceptible plants, these compounds mimic the natural auxin, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, ultimately causing the plant's death.[5] The herbicide is absorbed through the leaves and roots and translocates to the meristematic tissues, where it disrupts normal hormonal balance. This leads to a variety of symptoms, including leaf and stem twisting, and ultimately, plant death.

Given that 2-(4-Chloro-3-methylphenoxy)propanohydrazide shares the core phenoxy structure, it is highly probable that it would exhibit similar herbicidal properties. The specific substitutions on the phenyl ring (chloro and methyl groups) are known to influence the selectivity and potency of phenoxy herbicides.

Antibacterial Activity

Derivatives of the closely related 2-(4-chloro-3-methylphenoxy)acetohydrazide have been synthesized and evaluated for their antibacterial activity.[2] Specifically, Schiff bases derived from this acetohydrazide have shown promising results against both Gram-positive and Gram-negative bacteria.[2]

One study reported that a series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides were synthesized and screened for their in vitro antibacterial activity.[2] The results indicated that some of these compounds displayed moderate to good antibacterial activity against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Staphylococcus epidermidis, Escherichia coli, Salmonella typhi, Shigella dysenteriae, and Klebsiella pneumoniae.[2] The most effective compound in this series exhibited very promising activity against S. epidermidis and K. pneumoniae.[2]

Mechanism of Action: While the precise mechanism of antibacterial action for these specific hydrazide derivatives has not been fully elucidated, hydrazones are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. The azomethine group (-N=CH-) present in the Schiff base derivatives is often considered crucial for their biological activity.

Antifungal Activity

Hydrazide and hydrazone derivatives are known to possess a broad spectrum of biological activities, including antifungal properties. The hydrazide moiety is a key structural feature in many bioactive molecules with antifungal effects.

Mechanism of Action: The antifungal mechanisms of hydrazide derivatives can be varied and may involve the inhibition of specific enzymes, such as succinate dehydrogenase or laccase, or targeting the plasma membrane of the fungal cell. Given the structural similarities, it is plausible that 2-(4-Chloro-3-methylphenoxy)propanohydrazide or its derivatives could exhibit antifungal activity.

Other Potential Biological Activities

Derivatives of phenoxyacetic acid have been associated with a wide array of other biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Furthermore, hydrazone derivatives have been investigated for their anticonvulsant and anti-inflammatory activities. Therefore, it is conceivable that 2-(4-Chloro-3-methylphenoxy)propanohydrazide could serve as a scaffold for the development of novel therapeutic agents with diverse applications.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyhydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the modifications of the hydrazide group.

For the antibacterial activity of the 2-(4-chloro-3-methylphenoxy)acetohydrazide Schiff base derivatives, the nature of the substituted aryl group attached to the furan ring was found to be a key determinant of their potency.[2] This highlights the importance of the overall molecular shape and electronic properties in the interaction with biological targets.

In the context of herbicidal activity, the substitution pattern on the phenoxy ring is critical for selectivity and efficacy. The presence of the chloro and methyl groups at the 4- and 3-positions, respectively, is a common feature in many commercial phenoxy herbicides, suggesting an optimal arrangement for interaction with the auxin receptors in plants.

Experimental Protocols

The following are generalized experimental protocols that would be employed to investigate the biological activities of 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

Synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide

-

Esterification: React 4-chloro-3-methylphenol with an appropriate 2-bromopropanoate ester (e.g., ethyl 2-bromopropanoate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux conditions to yield the corresponding ethyl 2-(4-chloro-3-methylphenoxy)propanoate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield 2-(4-Chloro-3-methylphenoxy)propanohydrazide.

-

Purification and Characterization: The final product is purified by recrystallization and characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Serial Dilution of the Test Compound: Prepare serial dilutions of 2-(4-Chloro-3-methylphenoxy)propanohydrazide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria for a specified period (e.g., 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Caption: Workflow for in vitro antibacterial susceptibility testing.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

-

Preparation of Test Solutions: Prepare a range of concentrations of 2-(4-Chloro-3-methylphenoxy)propanohydrazide in a suitable solvent.

-

Seed Treatment: Sterilize seeds of a target weed species (e.g., Amaranthus retroflexus) and a non-target crop species (e.g., Triticum aestivum). Place the seeds in petri dishes containing filter paper moistened with the test solutions or a control solution.

-

Incubation: Incubate the petri dishes in a controlled environment (temperature, light) for a specified period.

-

Data Collection: Measure the percentage of seed germination, root length, and shoot length of the seedlings.

-

Analysis: Compare the results for the treated groups with the control group to determine the herbicidal effect.

Conclusion and Future Directions

While direct experimental data on 2-(4-Chloro-3-methylphenoxy)propanohydrazide is currently lacking, a comprehensive analysis of its structural analogs and the broader class of phenoxy compounds provides a strong foundation for predicting its biological activities. The available evidence strongly suggests that this compound is likely to possess herbicidal properties, acting as a synthetic auxin. Furthermore, there is a high probability of it exhibiting antibacterial and antifungal activities, making it a promising candidate for further investigation in both agricultural and medicinal chemistry.

Future research should focus on the synthesis and in-depth biological evaluation of 2-(4-Chloro-3-methylphenoxy)propanohydrazide. Elucidating its precise mechanisms of action against various biological targets will be crucial for its potential development as a novel herbicide, antimicrobial agent, or a scaffold for other therapeutic applications.

References

-

Varshney, M., et al. (2018). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

-

Joshi, K. T., et al. (Year unavailable). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry. [Link]

-

Li, Z., et al. (2011). Synthesis and Pesticidal Activity of 3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazones. Chinese Journal of Organic Chemistry. [Link]

-

Gueddou, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Molecules. [Link]

-

Wikipedia. (Date unavailable). Phenoxy herbicide. [Link]

-

Begum, S. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

-

Hama, J. R. (2015). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. [Link]

-

Varshney, M., et al. (2018). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

-

PubChem. (Date unavailable). (4-chloro-2-Methylphenoxy)acetic acid. [Link]

-

Pernak, J., et al. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances. [Link]

-

INNO PHARMCHEM. (Date unavailable). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

-

Council, W. S. (1975). The Phenoxy Herbicides. Weed Science. [Link]

-

Grokipedia. (Date unavailable). Phenoxy herbicide. [Link]

-

Water Quality Australia. (Date unavailable). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. [Link]

-

Wang, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry. [Link]

-

Mali, S. B., et al. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). ACS Omega. [Link]

-

Al-Ghorbani, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. [Link]

Sources

- 1. jsirjournal.com [jsirjournal.com]

- 2. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chloro-3-methylphenoxy)propanohydrazide and its Analogs

Introduction

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-chloro-3-methylphenoxy)propanohydrazide. While literature directly pertaining to this specific hydrazide derivative is sparse, its structural architecture strongly suggests a mode of action analogous to the well-characterized class of phenoxy herbicides. The core of this molecule, the 2-(4-chloro-3-methylphenoxy)propanoic acid moiety, is chemically similar to the active ingredient in the widely used herbicide Mecoprop (MCPP).[1][2] Therefore, this guide will elucidate the mechanism of action through the lens of synthetic auxin herbicides, providing researchers, scientists, and drug development professionals with a foundational understanding of how this class of compounds exerts its biological effects, primarily in plant systems.

The hydrazide functional group may modulate the compound's physicochemical properties, such as solubility, stability, and its transport across biological membranes, potentially influencing its overall efficacy and selectivity. However, the fundamental interaction with the cellular machinery responsible for its herbicidal activity is anticipated to be driven by the phenoxypropanoic acid core.

The Synthetic Auxin Hypothesis: Mimicking a Natural Hormone

Phenoxy herbicides, including Mecoprop, function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[2][3][4] These synthetic auxins are characterized by their ability to induce rapid, uncontrolled growth in susceptible plants, ultimately leading to their death.[3][5] The structural resemblance between synthetic auxins and IAA allows them to hijack the plant's natural auxin signaling pathways.[4]

Key Structural Features for Auxin-like Activity

The herbicidal activity of phenoxy compounds is contingent on specific structural features that allow them to be recognized by the plant's auxin receptors. These include:

-

An aromatic ring system.

-

A carboxylic acid group (or a group that can be metabolized to a carboxylic acid).

-

A specific spatial relationship between the aromatic ring and the acidic group.[6]

In the case of 2-(4-chloro-3-methylphenoxy)propanohydrazide, it is plausible that the hydrazide group is hydrolyzed in vivo to the corresponding carboxylic acid, 2-(4-chloro-3-methylphenoxy)propanoic acid, which is the active herbicidal agent.

Molecular Mechanism of Action: The Auxin Signaling Cascade

The primary mechanism of action of synthetic auxins involves their interaction with the auxin perception and signaling machinery within the plant cell. This intricate process can be dissected into several key steps:

-

Perception by Auxin Receptors: Synthetic auxins bind to a class of F-box proteins that are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6][7] The most well-characterized of these auxin receptors is TIR1 (Transport Inhibitor Response 1).[6][7] The binding of an auxin, natural or synthetic, to the TIR1 receptor acts as a molecular "glue."[7]

-

Targeting of Repressor Proteins for Degradation: The auxin-TIR1 complex then targets a family of transcriptional repressor proteins known as Aux/IAAs for ubiquitination.[7] Ubiquitination marks the Aux/IAA proteins for degradation by the 26S proteasome.

-

Activation of Auxin Response Genes: In the absence of auxin, Aux/IAA repressors bind to and inhibit the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a wide array of genes involved in cell division, elongation, and differentiation.[7]

The sustained and overwhelming activation of these genes by the more stable synthetic auxins, compared to the rapidly metabolized natural IAA, leads to the characteristic symptoms of phenoxy herbicide phytotoxicity.[6]

Figure 1. Simplified signaling pathway of synthetic auxin herbicides.

Physiological and Biochemical Consequences of Auxin Overload

The uncontrolled expression of auxin-responsive genes triggers a cascade of physiological and biochemical events that are detrimental to the plant. These include:

-

Epinasty and Abnormal Growth: The twisting and curling of leaves and stems are among the first visible symptoms of phenoxy herbicide exposure.[8][9] This is a result of differential growth rates in various plant tissues.

-

Disruption of Vascular Tissues: Synthetic auxins interfere with the normal development of xylem and phloem, impairing the transport of water and nutrients throughout the plant.

-

Metabolic Disruption: The high metabolic demand caused by uncontrolled growth depletes the plant's energy reserves.[9] There is also evidence of interference with photosynthesis and respiration.[9]

-

Ethylene Production and Oxidative Stress: The auxin overload can stimulate the production of ethylene, another plant hormone, which can exacerbate the stress response. This leads to the generation of reactive oxygen species (ROS), causing cellular damage and ultimately leading to plant death.[7]

Experimental Protocols for Assessing Auxin-like Activity

The following are generalized protocols for key experiments used to characterize the mechanism of action of potential synthetic auxins.

Protocol 1: Root Elongation Inhibition Assay

This bioassay is a classic method for assessing auxin-like activity.

Objective: To determine the dose-dependent effect of a test compound on root growth, a process highly sensitive to auxin concentrations.

Methodology:

-

Seed Germination: Sterilize and germinate seeds of a sensitive dicot species (e.g., Arabidopsis thaliana or cress) on a sterile, nutrient-free agar medium.

-

Compound Application: Prepare a series of dilutions of the test compound (e.g., 2-(4-chloro-3-methylphenoxy)propanohydrazide) in the growth medium. Include a negative control (medium only) and a positive control (a known auxin like IAA or 2,4-D).

-

Seedling Transfer: Once the radicle has emerged, transfer the seedlings to plates containing the different concentrations of the test compound.

-

Incubation: Incubate the plates vertically in a controlled environment (temperature, light) for a specified period (e.g., 3-7 days).

-

Data Collection and Analysis: Measure the length of the primary root for each seedling. Calculate the average root length and standard deviation for each concentration. Plot the root length against the compound concentration to determine the IC50 (inhibitory concentration 50%).

Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes

This protocol investigates the molecular basis of the compound's effect.

Objective: To determine if the test compound induces the expression of known auxin-responsive genes.

Methodology:

-

Plant Treatment: Treat seedlings of a model plant species with the test compound at a concentration known to elicit a physiological response. Include a mock-treated control.

-

RNA Extraction: Harvest the plant tissue at various time points after treatment and extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for known early auxin-responsive genes (e.g., members of the Aux/IAA and SAUR gene families). Use a housekeeping gene (e.g., Actin) for normalization.

-

Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in the treated samples compared to the control.

Figure 2. Key experimental workflows for characterizing synthetic auxins.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments for a compound with potent auxin-like activity.

| Parameter | Value | Interpretation |

| Root Elongation IC50 | 1 µM | High potency in inhibiting root growth, characteristic of auxins. |

| Fold Induction of IAA1 gene (1h) | 50-fold | Rapid and strong induction of an early auxin-responsive gene. |

| Fold Induction of SAUR10 gene (1h) | 30-fold | Induction of another class of early auxin-responsive genes. |

Conclusion

The mechanism of action of 2-(4-chloro-3-methylphenoxy)propanohydrazide is best understood by considering it as a pro-herbicide that is likely converted to its corresponding carboxylic acid, a structural analog of the synthetic auxin herbicide Mecoprop. As such, it is predicted to act as an auxin mimic, leading to a lethal disruption of hormonal balance and uncontrolled growth in susceptible plant species. The core of its action lies in its ability to bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent hyper-activation of auxin-responsive genes. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing the precise biological activity of this and related molecules.

References

-

PubChem. (n.d.). Mecoprop. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Mecoprop. Retrieved from [Link]

-

Pernak, J., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, November 23). Phenoxy herbicide. Retrieved from [Link]

-

Statewide IPM Program, University of California. (n.d.). mecoprop. Retrieved from [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-303. Retrieved from [Link]

-

Pernak, J., et al. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances, 6(9), 7330-7338. Retrieved from [Link]

-

AgroPages. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Northwest Center for Alternatives to Pesticides. (n.d.). Mecoprop (MCPP). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. Retrieved from [Link]

-

Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-1922. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Mecoprop-P (Ref: BAS 037H). Retrieved from [Link]

-

Pedroso, F. G., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 74(4), 299-306. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 6(4), 136-144. Retrieved from [Link]

-

Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Weed Science, 23(3), 253-263. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (2012). Synthesis and Pesticidal Activity of 3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazones. Retrieved from [Link]

-

University of Nebraska-Lincoln MediaHub. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

Sources

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 4. hracglobal.com [hracglobal.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]